L-Valyl-L-valyl-L-cysteinyl-L-lysine

Description

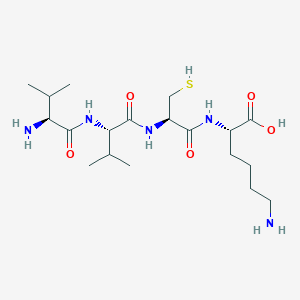

L-Valyl-L-valyl-L-cysteinyl-L-lysine is a tetrapeptide composed of valine (Val), cysteine (Cys), and lysine (Lys) residues. The compound’s structural features include hydrophobic valine residues, a reactive cysteine thiol, and a lysine side chain that may facilitate solubility or binding interactions. While its specific biological functions remain understudied, its structural analogs are often explored in peptide therapeutics and enzyme inhibitors.

Properties

CAS No. |

798540-46-2 |

|---|---|

Molecular Formula |

C19H37N5O5S |

Molecular Weight |

447.6 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C19H37N5O5S/c1-10(2)14(21)17(26)24-15(11(3)4)18(27)23-13(9-30)16(25)22-12(19(28)29)7-5-6-8-20/h10-15,30H,5-9,20-21H2,1-4H3,(H,22,25)(H,23,27)(H,24,26)(H,28,29)/t12-,13-,14-,15-/m0/s1 |

InChI Key |

IQVTXLDHRDYWSR-AJNGGQMLSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-valyl-L-cysteinyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).

Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.

Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like L-Valyl-L-valyl-L-cysteinyl-L-lysine often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, advancements in recombinant DNA technology allow for the production of peptides in microbial systems, providing an alternative method for large-scale production.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-valyl-L-cysteinyl-L-lysine can undergo various chemical reactions, including:

Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which can affect the peptide’s structure and function.

Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: The amino groups in lysine can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.

Reduction: DTT or β-mercaptoethanol are common reducing agents.

Substitution: Acylation can be performed using acyl chlorides or anhydrides, while alkylation can be achieved using alkyl halides.

Major Products Formed

Oxidation: Formation of disulfide bonds between cysteine residues.

Reduction: Free thiol groups on cysteine residues.

Substitution: Modified lysine residues with acyl or alkyl groups.

Scientific Research Applications

Biological and Biomedical Applications

1.1 Antibody-Drug Conjugates (ADCs)

L-Valyl-L-valyl-L-cysteinyl-L-lysine can be utilized in the development of antibody-drug conjugates, which are designed to deliver cytotoxic agents selectively to cancer cells. The dipeptide structure can serve as a linker that connects the cytotoxic drug to the antibody, enhancing the therapeutic efficacy while minimizing systemic toxicity. Studies have shown that similar dipeptides, such as valine-alanine, exhibit promising results when used as linkers in ADCs, indicating that L-Valyl-L-valyl-L-cysteinyl-L-lysine may offer comparable benefits in terms of stability and efficacy against tumor cells .

1.2 Self-Assembling Peptides

This compound can also be part of self-assembling peptide systems used for drug delivery. Its ability to form hydrogels makes it an excellent candidate for transporting anticancer drugs. These hydrogels provide controlled release of therapeutic agents, improving their bioavailability and reducing side effects associated with conventional drug administration .

Material Science Applications

2.1 Sorption Properties

Research indicates that peptides like L-Valyl-L-valyl-L-cysteinyl-L-lysine exhibit significant sorption capabilities for organic compounds. The specific sequence and structure of the peptide influence its interaction with various vapors, making it a potential candidate for applications in sensors or filters that require selective absorption of volatile organic compounds .

2.2 Thermal Stability

The thermal stability of peptide clathrates formed with this compound has been studied, revealing insights into its potential use in materials that require high thermal resistance. The ability to maintain structural integrity under varying temperature conditions is crucial for applications in protective coatings or advanced composite materials .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of L-Valyl-L-valyl-L-cysteinyl-L-lysine depends on its specific application. In biological systems, it can interact with various molecular targets, such as enzymes, receptors, and other proteins. The cysteine residue can form disulfide bonds, influencing the peptide’s conformation and activity. Additionally, the lysine residue can participate in electrostatic interactions and hydrogen bonding, further affecting the peptide’s function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Data are derived from authoritative chemical databases and literature (see Table 1).

Table 1: Structural and Functional Comparison

Key Observations

Structural Complexity :

- L-Valyl-L-valyl-L-cysteinyl-L-lysine is shorter (4 residues) compared to analogs like the 9-residue peptide (CAS 146935-77-5), which may limit its stability but enhance membrane permeability .

- The inclusion of histidine (CAS 146935-77-5) and proline (CAS 133605-55-7) in analogs introduces metal-binding and structural constraints, respectively, which are absent in the target compound.

Functional Groups :

- Cysteine : Present in both the target compound and CAS 146935-77-5, enabling disulfide bond formation or redox activity.

- Lysine : The terminal lysine in the target peptide contrasts with tyrosine in CAS 133605-55-7, altering solubility and charge distribution.

Bioactivity :

- Angiotensin II analogs (e.g., CAS 116331-58-9) exhibit targeted receptor binding, whereas the target peptide’s smaller size may favor broad-spectrum interactions (e.g., antioxidant effects via cysteine) .

Research Findings and Limitations

- Physicochemical Properties : The target peptide’s molecular weight (~500 Da, estimated) is lower than longer analogs (>1,000 Da for CAS 146935-77-5), suggesting better bioavailability but shorter half-life .

- Synthetic Challenges : The cysteine residue in the target peptide requires reducing conditions during synthesis to prevent oxidation, a consideration less critical in histidine-rich analogs.

Biological Activity

L-Valyl-L-valyl-L-cysteinyl-L-lysine is a tetrapeptide composed of the amino acids valine (two residues), cysteine, and lysine. This unique composition endows the peptide with distinct biological activities, influenced by its structural properties and the interactions facilitated by its amino acid side chains.

Structural Characteristics

The structural features of L-Valyl-L-valyl-L-cysteinyl-L-lysine significantly contribute to its biological activity:

- Hydrophobic Properties : The two valine residues impart hydrophobic characteristics, facilitating interactions with lipid membranes and proteins.

- Disulfide Bond Formation : The cysteine residue allows for the formation of disulfide bonds, which can stabilize the peptide's structure and enhance its interaction with biological targets such as enzymes and receptors.

- Electrostatic Interactions : The lysine residue introduces basicity, enabling electrostatic interactions with negatively charged biomolecules, thus enhancing binding affinity and specificity.

L-Valyl-L-valyl-L-cysteinyl-L-lysine exhibits various biological activities through several mechanisms:

- Cell Signaling : The peptide can act as a signaling molecule, influencing cellular processes such as growth, differentiation, and apoptosis.

- Enzyme Interaction : Its ability to form disulfide bonds can alter enzyme conformation and activity, potentially serving as an inhibitor or activator of specific enzymes.

- Antiviral Activity : Research indicates that lysine supplementation can inhibit the replication of certain viruses by disrupting the balance between lysine and arginine, which are both essential for viral replication .

Potential Applications

Due to its unique properties, L-Valyl-L-valyl-L-cysteinyl-L-lysine has potential applications in various fields:

- Therapeutic Agents : Its ability to interact with biological targets makes it a candidate for drug development, particularly in targeting diseases where protein interactions are crucial.

- Biomolecular Research : Understanding its interactions could lead to advancements in biomolecular research, particularly in the design of peptides that mimic or inhibit specific biological functions.

Case Studies

-

Inhibition of Enzymatic Activity :

A study demonstrated that peptides similar to L-Valyl-L-valyl-L-cysteinyl-L-lysine could inhibit cysteine proteinases like gingipains. This inhibition was linked to the presence of reactive thiol groups from cysteine, suggesting that similar mechanisms could be explored for L-Valyl-L-valyl-L-cysteinyl-L-lysine . -

Amino Acid Transport Systems :

Research on amino acid prodrugs indicates that peptides like L-Valyl-L-valyl-L-cysteinyl-L-lysine may utilize specific transport systems in cells. This is crucial for enhancing drug delivery and efficacy in targeted therapies .

Data Tables

| Property | Description |

|---|---|

| Composition | Tetrapeptide (Val-Val-Cys-Lys) |

| Hydrophobic Character | High (due to valine residues) |

| Disulfide Bond Potential | Yes (via cysteine) |

| Electrostatic Interactions | Yes (via lysine) |

| Potential Applications | Therapeutics, biomolecular research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.